2-(Trifluoromethyl)phenylmethanethiol

Descripción general

Descripción

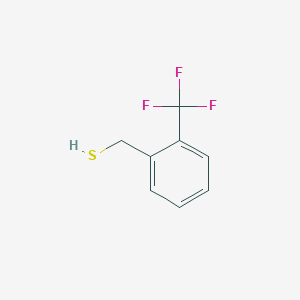

“2-(Trifluoromethyl)phenylmethanethiol” is a chemical compound with the molecular formula C8H7F3S . It has an average mass of 192.201 Da .

Synthesis Analysis

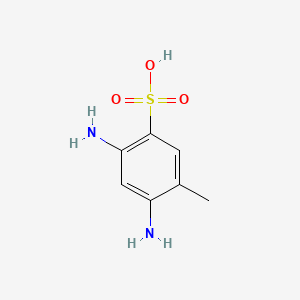

The synthesis of trifluoromethyl compounds has been a topic of interest in recent years . A method for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles involves the condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)phenylmethanethiol” consists of a phenyl ring attached to a methanethiol group and a trifluoromethyl group .Chemical Reactions Analysis

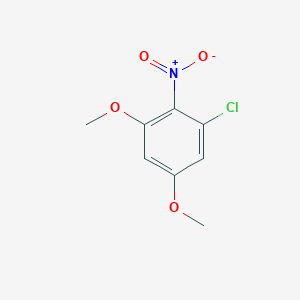

Trifluoromethylation reactions have seen significant growth in recent years, particularly in the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)phenylmethanethiol” is a liquid at room temperature . It has a molecular weight of 192.2 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Copper-catalyzed transformations involving trifluoromethyl groups have been a significant area of study. For example, the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization highlights the utility of such methodologies in constructing complex molecules efficiently. This process employs copper catalysis to achieve the synthesis, indicating the versatility of trifluoromethyl-substituted compounds in organic synthesis (Runsheng Xu et al., 2010).

Metal-Organic Frameworks (MOFs)

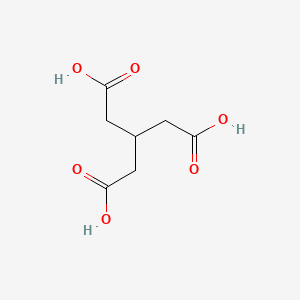

Trifluoromethyl groups have also found applications in the development of metal–organic frameworks (MOFs) with high connectivity and exceptional gas uptake capacities. For instance, a MOF constructed from an aromatic-rich, tetraphenylmethane-derived octa-carboxylate bridging ligand showed remarkably high hydrogen and methane uptake capacities. The trifluoromethyl groups contribute to the stability and functionality of these materials (Demin Liu et al., 2012).

Photophysical Properties

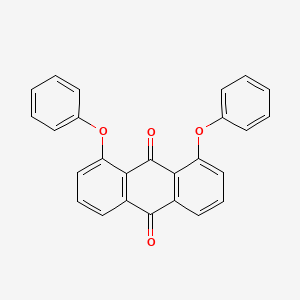

Compounds incorporating trifluoromethyl groups exhibit interesting photophysical properties, which are useful in the design of light-emitting devices. Tetraphenylmethane-based molecular materials, for example, have been synthesized and characterized for their potential applications in light-emitting devices. The incorporation of trifluoromethyl groups can influence the electronic and structural properties of these compounds, making them suitable for various optoelectronic applications (H. Yeh et al., 2001).

Catalytic Fluoromethylation

The development of new protocols for trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds is vital, especially in pharmaceuticals and agrochemicals. Photoredox catalysis has emerged as a useful tool for these radical reactions, demonstrating the importance of trifluoromethyl and difluoromethyl groups in synthetic organic chemistry. These methodologies offer efficient, selective, and redox-neutral processes under mild conditions (T. Koike & M. Akita, 2016).

Advanced Materials

Trifluoromethyl groups are integral to the design of materials with specific functionalities. For instance, the wet adsorption of a luminescent EuIII complex on carbon nanotubes' sidewalls demonstrates the role of such groups in facilitating hydrophobic interactions and enhancing the material's photophysical properties. This synthetic route opens new possibilities for designing CNTs for biomedical applications (G. Accorsi et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375765 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)phenylmethanethiol | |

CAS RN |

26039-98-5 | |

| Record name | 2-(trifluoromethyl)phenylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.